Tripropyl borate
Overview
Description
Tripropyl borate, also known as boric acid tripropyl ester, is a chemical compound with the formula C₉H₂₁BO₃. It is a colorless liquid that is used in various industrial and scientific applications. The compound is characterized by its boron and oxygen functional groups, which contribute to its unique chemical properties .
Preparation Methods
Tripropyl borate can be synthesized through several methods. One common synthetic route involves the reaction of boric acid with propanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Boric acid+3Propanol→Tripropyl borate+3Water
Industrial production methods often involve the direct preparation of pure alkyl borate esters, which eliminates the need for separating the ester from the alcohol .
Chemical Reactions Analysis
Tripropyl borate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form boric acid and propanol.
Reduction: It can be reduced to form boron hydrides.
Substitution: The compound can undergo substitution reactions where the propyl groups are replaced by other alkyl or aryl groups.
Common reagents used in these reactions include lithium, which reacts with this compound to form lithium borates . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tripropyl borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is used in the study of boron metabolism and its effects on biological systems.
Medicine: Research is being conducted on the potential use of this compound in drug delivery systems.
Mechanism of Action
The mechanism of action of tripropyl borate involves its ability to coordinate with other molecules through its boron and oxygen functional groups. This coordination can lead to the formation of stable complexes, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Tripropyl borate can be compared with other similar compounds, such as:
Trimethyl borate: Has a lower molecular weight and different reactivity.
Triethyl borate: Similar in structure but with ethyl groups instead of propyl groups.
Triisopropyl borate: Contains isopropyl groups, leading to different steric and electronic properties.
Tributyl borate: Larger alkyl groups result in different physical and chemical properties.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of borate esters in various fields.
Properties
IUPAC Name |
tripropyl borate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BO3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEHWCSSIHAVOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCC)(OCCC)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060995 | |
Record name | Boric acid (H3BO3), tripropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688-71-1 | |
Record name | Tripropyl borate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=688-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tripropyl borate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tripropyl borate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=778 | |
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Record name | Boric acid (H3BO3), tripropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Boric acid (H3BO3), tripropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tripropyl borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.641 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Tripropyl borate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3BF3RBA88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tripropyl Borate improve the performance of lithium-ion batteries?
A: this compound functions as a film-forming electrolyte additive in lithium-ion batteries. Research indicates that it enhances cycling stability and capacity retention by creating a protective layer on the electrode surface. This layer, known as the Solid Electrolyte Interphase (SEI), suppresses detrimental reactions between the electrolyte and the electrode, particularly in high-voltage systems. []
Q2: What specific challenges in lithium-rich oxide cathodes does this compound address?
A: Lithium-rich oxide cathodes suffer from capacity fading, a major obstacle to their widespread adoption. Studies reveal that this compound effectively mitigates this issue. It accomplishes this by forming a robust SEI that suppresses electrolyte decomposition and mitigates the structural degradation of the cathode material, particularly the spinel phase formed during cycling. []
Q3: Are there comparative studies on the effectiveness of this compound against similar compounds?
A: Yes, research has compared this compound with Triethyl Borate as electrolyte additives in high-voltage lithium-rich oxide cathodes. This comparative study investigated their impact on self-discharge suppression, a crucial aspect of battery performance. []
Q4: Is there an optimal concentration of this compound for maximum benefit in lithium-ion batteries?
A: Research suggests that the concentration of this compound plays a crucial role in its effectiveness as an electrolyte additive. Determining the optimal concentration is vital for maximizing cyclic stability improvements in high-voltage lithium-ion battery cathodes. []
Q5: What are the potential long-term impacts of using this compound in lithium-ion batteries?
A: While this compound shows promise in enhancing battery performance, comprehensive investigations are necessary to understand its long-term effects. This includes evaluating its impact on the overall lifespan of the battery, potential degradation pathways of the formed SEI, and any safety implications arising from its use. []
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